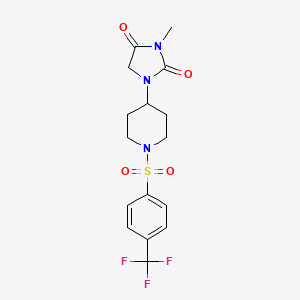
3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of significant interest due to its unique chemical structure and potential applications across various fields. This compound comprises an imidazolidine-2,4-dione core, which is further functionalized with a piperidinyl group and a trifluoromethyl phenylsulfonyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: : This can be achieved through a cyclization reaction involving urea derivatives and appropriate diketones under acidic or basic conditions.
Substitution Reactions: : Introduction of the piperidinyl group is facilitated by nucleophilic substitution reactions, utilizing reactive intermediates such as halides or mesylates.
Phenylsulfonylation: : The final step involves the addition of the trifluoromethyl phenylsulfonyl group through sulfonation reactions employing trifluoromethylbenzene derivatives and sulfonyl chlorides.
Industrial Production Methods: Industrial-scale production may leverage optimized conditions for each step:
Efficient Catalysts: : Use of transition metal catalysts to improve yield.
Solvent Selection: : Use of polar aprotic solvents like DMSO to enhance reaction rates.
Temperature Control: : Optimization of reaction temperatures for each step to ensure high efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the methyl group or the piperidinyl ring.
Reduction: : Reduction reactions typically target the imidazolidine ring or the phenylsulfonyl moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the piperidinyl and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituents: : Halides, sulfonates, and triflates.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of functional groups like halides or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Development: : As a ligand in coordination chemistry for catalyst design.
Synthesis of Complex Molecules: : Used in multi-step organic synthesis for pharmaceuticals.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical studies.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in treating certain diseases due to its unique functional groups.
Industry
Polymer Chemistry: : Used as a monomer or crosslinking agent in polymer synthesis.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : It may bind to proteins or enzymes, altering their activity.
Pathways Involved: : Involvement in biochemical pathways related to signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Structural Similarity: : Compounds like 4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine have similar structural features.
Functional Group Variation: : Variations in functional groups lead to different reactivity and applications.
List of Similar Compounds
**4-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine
1-(4-(trifluoromethyl)phenylsulfonyl)piperazine
2,4-dioxoimidazolidine derivatives with various substituents
So, there it is—a deep dive into 3-Methyl-1-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, touching on everything from synthesis to scientific applications. Ready for the next topic or anything else on your mind?
Propiedades
IUPAC Name |
3-methyl-1-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c1-20-14(23)10-22(15(20)24)12-6-8-21(9-7-12)27(25,26)13-4-2-11(3-5-13)16(17,18)19/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSGJOVJMOCWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2481456.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide](/img/structure/B2481457.png)
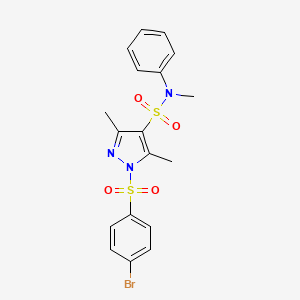
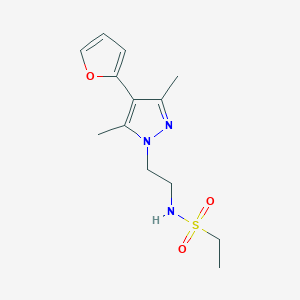
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2481466.png)
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2481468.png)
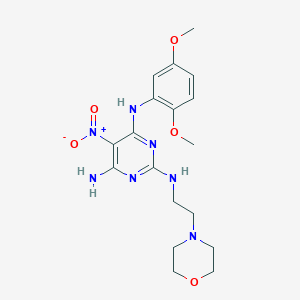
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)
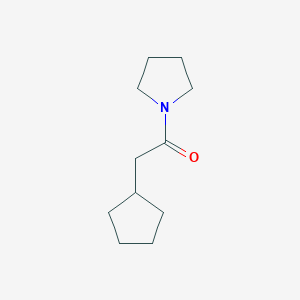
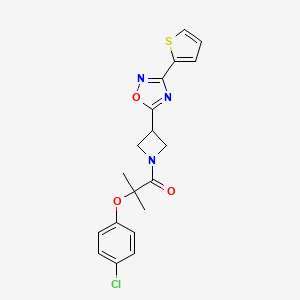
![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)
![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2481477.png)
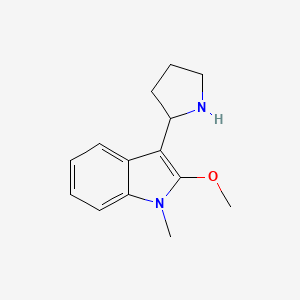
![4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2481479.png)
